![molecular formula C22H16N2O5 B2882503 3-[(E)-1-nitro-2-[(4-phenoxyphenyl)amino]ethenyl]-1,3-dihydro-2-benzofuran-1-one CAS No. 320420-42-6](/img/structure/B2882503.png)
3-[(E)-1-nitro-2-[(4-phenoxyphenyl)amino]ethenyl]-1,3-dihydro-2-benzofuran-1-one
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Description
3-[(E)-1-nitro-2-[(4-phenoxyphenyl)amino]ethenyl]-1,3-dihydro-2-benzofuran-1-one is a synthetic compound derived from various sources. It has been studied extensively in the scientific community due to its wide range of potential applications in medicinal chemistry, drug discovery, and other areas. This compound has been shown to have a variety of effects on biochemical and physiological processes, as well as a number of potential advantages and limitations in laboratory experiments. In
Scientific Research Applications
Molecular Electronics
Research has demonstrated the use of molecules containing nitroamine redox centers in the active layers of electronic devices. These molecules exhibit remarkable properties such as negative differential resistance and high on-off peak-to-valley ratios, which are critical for the development of molecular electronic devices. One such study involved a molecule with a structure related to the query compound, showing significant electronic properties (Chen, Reed, Rawlett, & Tour, 1999).
Synthetic Chemistry
Compounds similar to the query have been synthesized for their potential as precursors to biologically active molecules and materials for advanced plastics. These precursors are valuable for creating thermally stable plastics such as polyamides, polyarylates, and polyimides, which find applications in semiconductor insulators and protective films. The synthetic routes and the properties of these compounds provide insights into their versatility in chemical synthesis and materials science (Imoto, Takeda, Tamaki, Taniguchi, & Mizuno, 2010).
Photocrosslinkable Polymers
A study on a polymer synthesized using a triazine derivative related to the query compound explored its photocrosslinking properties. These polymers exhibit enhanced thermal stability and are investigated for their potential applications in creating electric interlayer insulators and protective films. The study demonstrates the compound's role in the synthesis of polymers with specific properties required for advanced materials applications (Suresh, Vakees, Uma, Selvaraj, & Karthikeyan, 2016).
Anticancer Drug Synthesis
Nitric oxide donating groups attached to phenyl amino benzoate derivatives, similar in structure to the query compound, have been synthesized and evaluated for their anti-inflammatory, analgesic, and ulcerogenic potential. These compounds are part of a broader search for new anticancer drugs, indicating the compound's relevance in medicinal chemistry for developing new therapies (Chandak, Bansode, Murumkar, Shinde, & Bothara, 2012).
properties
IUPAC Name |
3-[(E)-1-nitro-2-(4-phenoxyanilino)ethenyl]-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5/c25-22-19-9-5-4-8-18(19)21(29-22)20(24(26)27)14-23-15-10-12-17(13-11-15)28-16-6-2-1-3-7-16/h1-14,21,23H/b20-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMVHXULYBNZFV-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C(C3C4=CC=CC=C4C(=O)O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C(\C3C4=CC=CC=C4C(=O)O3)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-nitro-2-(4-phenoxyanilino)vinyl]-2-benzofuran-1(3H)-one |
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